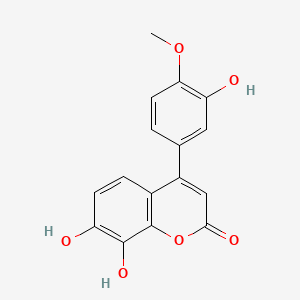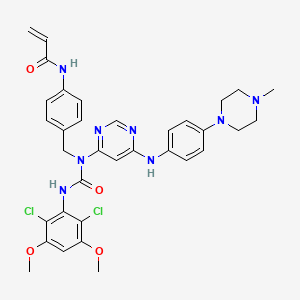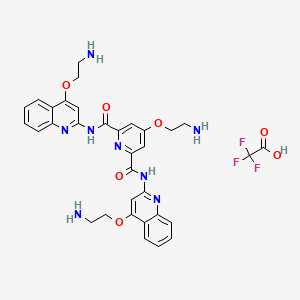
ピリドスタチン トリフルオロ酢酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .
Molecular Structure Analysis
The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis
Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .科学的研究の応用
G-四重鎖の安定化
ピリドスタチン トリフルオロ酢酸塩は、テロメアや遺伝子プロモーターなどの領域に見られる、4本鎖のDNA構造であるG-四重鎖(G4)を安定化させることが知られています {svg_1}. これらの構造を安定化させることにより、テロメア関連タンパク質の結合を阻害し、テロメラーゼの機能不全につながります。これは、テロメラーゼ活性はがん細胞の特徴であるため、がん研究にとって非常に重要な意味を持っています。
癌遺伝子の標的化
研究によると、ピリドスタチンは、細胞の増殖と生存に関与するプロトオンコジーンであるSrcを標的にできることが示されています {svg_2}. ピリドスタチンは、乳がん細胞におけるSrcタンパク質とその関連する運動性を減少させることにより、治療介入の可能性を提供しています。
DNA損傷の誘導
ピリドスタチンはDNA損傷を誘導し、特定の濃度(Kd = 490 nM)で細胞周期を停止させる可能性があります {svg_3}. この特性は、がん細胞でDNA損傷を誘導することで、アポトーシスまたは老化につながり、腫瘍の増殖を抑制できるため、特にがん研究において役立ちます。
合成有機化学
ピリドスタチンとは直接関係ありませんが、その構造類似体であるフェニルヨードビス(トリフルオロ酢酸)(PIFA)は、合成有機化学で広く使用されてきました {svg_4}. PIFAは「グリーン」試薬として応用されており、ピリドスタチンは、その関連する化学構造のために、同様の用途で探求できる可能性があります。
細胞周期分析
ピリドスタチンは細胞周期を停止させることができるため、細胞周期の調節機構を研究するための貴重なツールとなります {svg_5}. 研究者は、これを使用して、異なる細胞周期の段階間のチェックポイントと移行を解明することができます。
分子生物学研究
ピリドスタチンはDNA構造と相互作用するため、DNA-タンパク質相互作用、DNA複製、および遺伝子調節のメカニズムを研究するための分子生物学における便利なツールとなります {svg_6}.
作用機序
Target of Action
Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .
Mode of Action
Pyridostatin Trifluoroacetate acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Biochemical Pathways
The stabilization of G-quadruplexes by Pyridostatin Trifluoroacetate affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .
Pharmacokinetics
Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The action of Pyridostatin Trifluoroacetate results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Action Environment
It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
Pyridostatin Trifluoroacetate interacts with G-quadruplexes, a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It can compete for binding with the telomere-associated proteins and induce telomerase dysfunction . It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage .
Cellular Effects
Pyridostatin Trifluoroacetate has been shown to retard the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . It also reduces SRC-dependent cell motility in MDA-MB-231 cells by interacting with G-quadruplex motifs in SRC .
Molecular Mechanism
The molecular mechanism of Pyridostatin Trifluoroacetate involves its interaction with G-quadruplexes . It stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .
特性
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYRKZWSPFGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33F3N8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
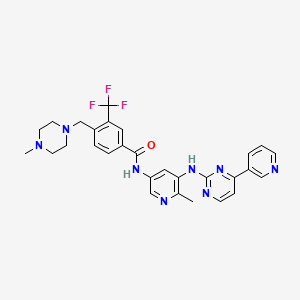



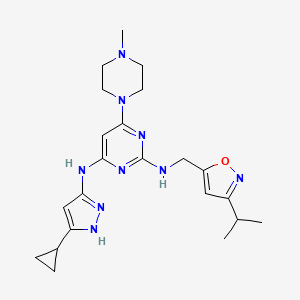
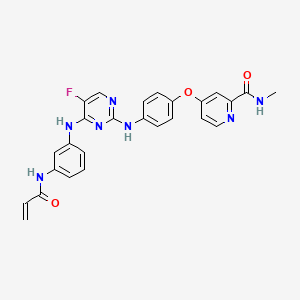
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)

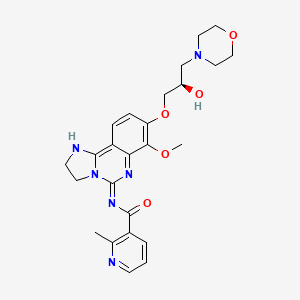
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
